Researchers utilize bupivacaine hydrochloride to selectively block specific nerve pathways, allowing them to investigate the role of different nerves in pain perception and transmission. By temporarily inhibiting specific nerves, researchers can assess their contribution to pain signaling and gain insights into the complex mechanisms underlying pain.
Bupivacaine hydrochloride serves as a benchmark for comparing the efficacy and safety of new pain management approaches. Researchers design studies comparing the effectiveness of novel pain management techniques, such as drug delivery systems or nerve stimulation methods, against the established pain-relieving properties of bupivacaine hydrochloride. This comparison helps assess the potential of new strategies and guide their further development.
Scientists are continuously exploring new methods for delivering local anesthetics, aiming for improved efficacy, longer duration of action, and minimized side effects. Bupivacaine hydrochloride serves as a model drug in these studies, allowing researchers to evaluate the effectiveness and safety of novel delivery systems, including liposomal formulations, sustained-release implants, and targeted delivery approaches.
Bupivacaine hydrochloride is a potent local anesthetic belonging to the amino-amide class. It is chemically characterized as (±)-1-Butyl-2',6'-pipecoloxylidide monohydrochloride and is often used for various surgical and medical procedures requiring anesthesia. Bupivacaine hydrochloride appears as a white crystalline powder that is highly soluble in water and ethanol, making it suitable for injection formulations. Its molecular formula is C₁₈H₂₈N₂O, with a molar mass of approximately 288.43 g/mol .
Bupivacaine hydrochloride undergoes metabolic reactions primarily in the liver, where it is converted to its major metabolite, 2,6-pipecoloxylidine. This conversion occurs via cytochrome P450 enzymes, particularly CYP3A4 . The amide bond present in bupivacaine makes it more stable compared to ester-based local anesthetics, which are more prone to hydrolysis. The metabolic pathway involves conjugation with glucuronic acid, leading to renal excretion of the metabolites .
Bupivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents sodium influx, thereby stabilizing neuronal membranes and inhibiting nerve impulse initiation and conduction. The onset of action can vary from 1 to 17 minutes depending on the administration route, with a duration of effect lasting from 2 to 9 hours . Notably, bupivacaine has a higher potency and longer duration of action compared to other local anesthetics like lidocaine and mepivacaine.
Bupivacaine hydrochloride can be synthesized through several methods, primarily involving the reaction of 2,6-dimethylaniline with butyric acid derivatives in the presence of piperidine. A common synthetic route includes:
Bupivacaine hydrochloride is widely utilized in various medical fields for:
Bupivacaine may interact with several drugs, particularly those affecting hepatic metabolism or other local anesthetics. Co-administration with epinephrine can prolong its anesthetic effect by causing vasoconstriction at the injection site, reducing systemic absorption . Additionally, caution is advised when used alongside other central nervous system depressants due to the potential for additive effects.
Bupivacaine shares structural similarities with other amino-amide local anesthetics such as:
Compound Name | Structure Type | Duration of Action | Potency |
---|---|---|---|
Lidocaine | Amino-Amide | Short (1-2 hours) | Moderate |
Mepivacaine | Amino-Amide | Moderate (2-3 hours) | Moderate |
Ropivacaine | Amino-Amide | Longer (3-6 hours) | Less potent |
Levobupivacaine | Amino-Amide | Similar to Bupivacaine | Less potent |
Bupivacaine is distinguished by its longer duration of action and higher potency compared to lidocaine and mepivacaine. Its unique pharmacokinetic profile allows for effective management of pain over extended periods without frequent dosing . Additionally, its slow dissociation from sodium channels can lead to prolonged effects but also increases the risk of cardiac toxicity if overdosed.
The development of bupivacaine hydrochloride synthesis has undergone significant evolution since its initial discovery in 1957, with various synthetic approaches being explored to achieve optimal production efficiency and product quality [6]. The historical progression of synthetic methodologies reflects the pharmaceutical industry's continuous efforts to develop more economically viable and scalable manufacturing processes.
Five primary synthetic routes have been documented in the literature for the preparation of levobupivacaine and its hydrochloride salt, each presenting distinct advantages and limitations for industrial application [1]. The earliest approaches, developed during the foundational period of local anesthetic research, established the basic synthetic framework but suffered from significant operational challenges that hindered large-scale production.
Route 1, utilizing N-α-Cbz-L-lysine as the starting material, represented the initial synthetic approach involving a five-step process yielding levobupivacaine with an enantiomeric excess value of 98% and an overall yield of 38% [1]. This route demonstrated the feasibility of producing enantiomerically pure bupivacaine but was characterized by extended reaction sequences, complex operations, and specialized equipment requirements during hydrogenation steps [1]. The use of dicyclohexylcarbodiimide as a condensation agent created substantial post-processing challenges, making this approach unsuitable for large-scale industrial production [1].
The second historical route employed chloroacetyl chloride as the starting material through a seven-step process, achieving levobupivacaine with an enantiomeric excess value of 96% and an overall yield of 54% [1]. Despite improved yields compared to Route 1, this methodology suffered from lengthy reaction sequences, intricate procedures, and the requirement for expensive catalysts, significantly elevating production costs [1]. The incorporation of sodium azide, known for its instability and explosive nature, posed serious safety concerns for industrial manufacturing applications [1].
Route 3 commenced with N-(diphenylmethylene)glycine ethyl ester as the starting material, involving a seven-step process to yield levobupivacaine hydrochloride with an enantiomeric excess value of 99% and an overall yield of 31% [1]. The use of thionyl chloride as the acylation reagent led to equipment corrosion and significant contamination issues, while the demanding conditions for chiral synthesis involved costly reagents and complex procedures [1].
The fourth synthetic route utilized (2S)-2-chloropiperidine as the starting material in a simplified two-step process, achieving levobupivacaine with an overall yield of 76% [1]. However, this approach faced significant challenges due to the limited commercial availability of the starting material and quality control issues that affected product consistency [1].
Route 5 employed (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl 1-piperidinecarboxylate as the starting material through a five-step process, yielding levobupivacaine with an enantiomeric excess value of 91% and an overall yield of 46% [1]. This route required specialized equipment, intricate procedures, and stringent reaction conditions, with expensive and scarce starting materials making it impractical for large-scale industrial production [1].
Route Number | Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (%) | Industrial Feasibility |
---|---|---|---|---|---|
Route 1 | N-α-Cbz-L-lysine | 5 | 38 | 98 | Poor |
Route 2 | Chloroacetyl chloride | 7 | 54 | 96 | Poor |
Route 3 | N-(diphenylmethylene)glycine ethyl ester | 7 | 31 | 99 | Poor |
Route 4 | (2S)-2-chloropiperidine | 2 | 76 | Not specified | Limited |
Route 5 | (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl 1-piperidinecarboxylate | 5 | 46 | 91 | Poor |
The optimization of piperidine-2-carboxamide intermediate synthesis represents a critical advancement in bupivacaine hydrochloride manufacturing, with recent research demonstrating substantial improvements in yield, purity, and process efficiency [1]. Contemporary optimization strategies focus on chiral separation techniques utilizing readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material [1].
The chiral separation process employs l-(−)-dibenzoyl tartaric acid as the resolving agent to obtain (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with high enantiomeric purity [1]. Comprehensive solvent screening studies have identified optimal purification conditions, with ethyl acetate demonstrating superior performance in terms of yield and product purity [1]. The resolution and purification process achieves an overall yield of 59% based on (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, with a chemical purity of 99.98% [1].
Extensive experimental optimization has focused on the substitution reaction conditions for converting the intermediate to levobupivacaine [1]. Previous research identified significant limitations with dimethylformamide as a solvent, including impurity formation, unstable yields, and classification as a high-boiling-point solvent that may result in residual content in the final product [1]. Comprehensive evaluation of reaction parameters including solvent type, base selection, reaction time, temperature, and bromobutane equivalent ratios has led to optimal conditions [1].
The optimized reaction conditions employ ethanol as the solvent with sodium carbonate as the base, utilizing 1.50 equivalents of bromobutane at 75°C for 5 hours [1]. These conditions achieve a yield of 93% with product purity of 99.12%, representing significant improvements over traditional approaches [1]. The replacement of potassium carbonate with sodium carbonate and the increase in bromobutane equivalents from 1.05 to 1.50 have been identified as critical optimization factors [1].
Parameter | Original Conditions | Optimized Conditions | Improvement Factor |
---|---|---|---|
Solvent System | Dimethylformamide | Ethanol | Green solvent replacement |
Base | Potassium carbonate | Sodium carbonate | Safer base selection |
Bromobutane Equivalent | 1.05 | 1.50 | 1.43x increase |
Reaction Time (hours) | 3 | 5 | 1.67x increase |
Temperature (°C) | 75 | 75 | No change |
Yield (%) | 82 | 93 | 1.13x increase |
Chemical Purity (%) | 87.43 | 99.12 | 1.13x increase |
Safety evaluation studies using reaction calorimetry and accelerating rate calorimetry have demonstrated the enhanced safety profile of the optimized synthesis conditions [1]. Comparative analysis between original and optimized approaches shows no significant heat release or pressure increase during reactions under the new conditions [1]. The maximum reaction temperatures achieved were 77.6°C and 77.5°C respectively, both remaining below the solvent boiling point [1]. While no significant heat release was observed under optimized conditions, the original reaction conditions showed a noticeable pressure increase of 0.36 megapascals at 169.1°C, highlighting the safety advantages of the improved methodology [1].
Industrial-scale production validation has been successfully completed with a production scale of 20 kilograms, demonstrating the scalability and practical applicability of the optimized synthesis process [1]. The process offers advantages of simple operation, environmental friendliness, safety, controllable quality, and cost-effectiveness, providing reliable technical support for industrial-scale production of levobupivacaine hydrochloride [1].
The implementation of green chemistry principles in bupivacaine hydrochloride manufacturing represents a paradigm shift toward environmentally sustainable pharmaceutical production [1] [14]. Contemporary green chemistry approaches focus on minimizing environmental impact while maintaining or improving product quality and manufacturing efficiency through strategic modifications to traditional synthetic methodologies.
Solvent selection represents a fundamental aspect of green chemistry implementation in bupivacaine synthesis [1]. Traditional manufacturing processes relied heavily on dimethylformamide and dichloromethane, solvents associated with significant environmental and health concerns [1]. The transition to ethanol-based reaction systems eliminates the use of high-boiling-point solvents that contribute to product contamination and environmental pollution [1]. Ethanol, being biodegradable and significantly less toxic than traditional solvents, aligns with green chemistry principles while maintaining excellent reaction performance [1].
Waste reduction strategies have been implemented through process optimization that minimizes byproduct formation and enhances atom economy [1]. The optimized synthesis route achieves a total yield of 45% across three steps with high purity metrics, representing improved efficiency compared to historical approaches [1]. Comprehensive solvent recovery systems have been developed to reclaim and reuse ethanol, achieving recovery rates of 85-95% compared to 60-70% in traditional processes [14].
Energy efficiency improvements have been realized through ambient temperature operations where possible and optimized heating profiles for temperature-dependent reactions [1]. The elimination of specialized equipment requirements for hydrogenation and the reduction of high-temperature processing steps contribute to overall energy consumption reduction [1]. Temperature control optimization using advanced process control systems minimizes energy waste while maintaining precise reaction conditions [24].
Catalytic process implementation has replaced stoichiometric reagent usage where feasible, reducing overall reagent consumption and waste generation [14]. The development of stereospecific amidase-catalyzed reactions for chiral resolution processes demonstrates the potential for biocatalytic approaches in pharmaceutical synthesis [23]. Whole bacterial cells containing stereospecific amidases have been successfully employed for kinetic resolution of racemic piperidine-2-carboxamide, offering environmentally friendly alternatives to traditional chemical resolution methods [23].
Process safety enhancements through green chemistry implementation have eliminated the use of hazardous reagents such as sodium azide and reduced the risk of equipment corrosion from aggressive chemicals like thionyl chloride [1]. The optimized reaction conditions demonstrate no significant pressure increase during processing, contrasting with traditional approaches that exhibited pressure increases of 0.36 megapascals at elevated temperatures [1].
Aspect | Traditional Approach | Green Chemistry Approach | Sustainability Benefit |
---|---|---|---|
Solvent Selection | Dimethylformamide, Dichloromethane | Ethanol, Water-based systems | Biodegradable, non-toxic solvents |
Waste Reduction | High waste generation | Minimized byproduct formation | 45% reduction in waste |
Energy Efficiency | High temperature requirements | Ambient temperature operations | 30% energy savings |
Atom Economy | Low incorporation of reactants | Improved reactant utilization | 15% improvement in efficiency |
Catalyst Usage | Stoichiometric reagents | Catalytic processes | Reduced reagent consumption |
Reaction Safety | Pressure increase at 169.1°C | No significant pressure increase | Enhanced process safety |
Quality by Design principles have been integrated into green chemistry implementations for bupivacaine multivesicular liposome formulations [11]. Critical process parameters including first emulsification conditions, second emulsification parameters, solvent removal profiles, and multi-step centrifugation have been optimized to minimize environmental impact while ensuring product quality [11]. The implementation of continuous manufacturing processes using flow chemistry enables the use of otherwise challenging chemistry at industrial scale while reducing overall environmental footprint [14].
The patent landscape for bupivacaine hydrochloride synthesis encompasses a diverse array of innovative approaches spanning multiple decades of pharmaceutical development [12] [17] [18]. Current patent protection includes 83 patent family members across 24 countries, with active patents providing ongoing protection for various synthetic methodologies and manufacturing processes [12].
Manufacturing process patents have evolved significantly from traditional batch processes to sophisticated continuous manufacturing systems [17] [22]. The development of multivesicular liposome manufacturing processes represents a major patent innovation, with commercial manufacturing processes utilizing independently operating dual tangential flow filtration modules [17]. These patented processes enable large-scale production of bupivacaine multivesicular liposomes with volumes ranging from 100 to 250 liters and bupivacaine concentrations of 11.3 to 17.0 milligrams per milliliter [7].
Recent patent innovations focus on spray atomization processes for water-in-oil-in-water emulsion formation, followed by multi-step flow filtration modules for purification and final product concentration [21]. These spray-atomized processes demonstrate robustness in industrial manufacturing settings but require substantial investments in raw materials and specialized equipment [21]. The patents describe aseptic manufacturing conditions throughout the process, addressing the critical requirement for sterility in injectable pharmaceutical products [17].
Compositional patents protect specific formulations of bupivacaine multivesicular liposomes, including the encapsulation of lysine within internal aqueous chambers at concentrations of approximately 0.03 milligrams per milliliter [7] [19]. The patents specify critical quality attributes including particle size, morphology, encapsulation efficiency, and drug release profiles that must be maintained throughout the manufacturing process [17].
Process optimization patents demonstrate significant advances in synthesis efficiency and product quality [4] [13]. Patent CN112939848A describes preparation methods for bupivacaine and intermediate (S)-2-piperidinecarboxylic acid with improved synthetic routes utilizing 4-benzyl-1,3-oxazolidin-2-one as a chiral auxiliary [4]. Patent CN105418489A presents synthesis methods employing aqueous alkali systems with Cbz protection strategies, offering alternative approaches to traditional synthetic methodologies [13].
Patent Category | Number of Patents | Active Patents | Key Innovations | Patent Expiration Range |
---|---|---|---|---|
Original Synthesis Patents | 15 | 3 | Basic synthetic routes | 1995-2005 |
Process Optimization Patents | 28 | 18 | Yield and purity improvements | 2010-2025 |
Green Chemistry Patents | 12 | 8 | Environmentally friendly processes | 2018-2035 |
Multivesicular Liposome Patents | 45 | 32 | Advanced drug delivery systems | 2025-2044 |
Chiral Resolution Patents | 22 | 14 | Enantiomeric separation methods | 2012-2028 |
The most recent patent developments focus on enhanced large-scale manufacturing processes, with U.S. Patent No. 12,156,940 entitled "Manufacturing of Bupivacaine Multivesicular Liposomes" providing protection into July 2044 [18]. This patent represents the first in a new family of patents related to enhanced manufacturing processes developed by Pacira BioSciences, highlighting the ongoing innovation in bupivacaine production technology [18].
Critical evaluation of patent-based innovations reveals both significant advantages and limitations in current synthetic approaches [21]. While multivesicular liposome patents provide extended drug release capabilities and improved therapeutic outcomes, the complexity of manufacturing processes creates barriers to generic development and increases production costs [21]. The incompatibility between small-scale development processes and large-scale manufacturing represents a continuing challenge that patent innovations attempt to address [21].
Patent landscape analysis indicates that 104 raw ingredient bulk API vendors currently supply bupivacaine hydrochloride, with 22 finished product suppliers and packagers involved in the global supply chain [12]. The existence of 47 new drug applications and 1,674 clinical trials demonstrates the continued innovation and development within the bupivacaine therapeutic area [12].
Bupivacaine hydrochloride exhibits complex thermodynamic behavior influenced by its polymorphic nature and hydration state. The melting point of bupivacaine hydrochloride monohydrate ranges from 255-259°C [1] [2] [3], while the base form demonstrates a lower melting point of 107-108°C [4] [5] [6]. This significant difference reflects the impact of salt formation and hydration on the crystalline structure and intermolecular interactions.
Detailed thermal analysis reveals multiple endothermic transitions during heating. For the monohydrate form, three distinct endothermic peaks occur at 92.3°C, 101.4°C, and 109.3°C, corresponding to dehydration processes [7]. These transitions are followed by metastable form changes between 138.8°C and 153.0°C, ultimately leading to the stable form existing in the temperature range of 190-200°C [7].
The polymorphic behavior demonstrates significant thermodynamic complexity. Form A undergoes a highly reversible transformation to Form B at 85.3°C with a transition enthalpy of 4.6 kJ/mol [8]. The hysteresis between experimental transition temperatures is minimal at 3.5 K, indicating very weak kinetic control over the transformation process [8]. This enantiotropic relationship between Forms A, B, and D contrasts with Form C, which exhibits a monotropic relationship and remains metastable throughout the entire temperature range [8].
The enthalpy of fusion data provides critical insight into the energetic requirements for phase transitions. The relatively low transition enthalpy of 4.6 kJ/mol for the A→B transformation suggests weak intermolecular forces governing this polymorphic change, facilitating reversible phase transitions under moderate thermal stress [8].
Bupivacaine hydrochloride demonstrates distinctive solubility patterns across various solvent systems, with pronounced temperature and pH dependencies. In aqueous systems, the compound exhibits pH-dependent solubility with the ionized form showing solubility of 40-50 mg/mL at physiological pH conditions [9] [10]. The unionized form demonstrates significantly lower aqueous solubility of approximately 0.15-0.25 mg/mL at pH 8-12 [9].
Comprehensive solubility studies conducted across temperature ranges of 293.15-333.15 K reveal systematic dependencies on both solvent polarity and temperature [11] [12]. In polar protic solvents, bupivacaine hydrochloride shows high solubility in ethanol (65-69.2 mg/mL) [13] [14], with freely soluble characteristics in 95% ethanol [15] [16]. Methanol demonstrates comparable solubility behavior, supporting the compound's affinity for hydrogen-bonding solvents [11].
The compound exhibits excellent solubility in dipolar aprotic solvents, particularly dimethyl sulfoxide (DMSO), with concentrations reaching 65-100 mg/mL [1] [13] [14]. Dimethylformamide (DMF) also provides favorable solubility characteristics, as demonstrated in systematic studies across the specified temperature range [11]. Conversely, bupivacaine hydrochloride shows limited solubility in non-polar solvents, being only slightly soluble in chloroform and acetone [15] [16] [17].
Binary solvent systems, particularly methanol + water and ethanol + water mixtures, demonstrate complex solubility behavior influenced by co-solvency effects and molecular interactions [11] [12]. The experimental mole fraction solubility data correlate well with theoretical models including Apelblat, λh, Van't Hoff, modified Jouyban-Acree, and CNIBS/R-K models, as evidenced by small relative average deviation (RAD) and root mean square deviation (RMSD) values [11] [12].
Temperature-dependent solubility follows typical endothermic dissolution patterns, with increasing solubility corresponding to elevated temperatures across all studied solvent systems. This behavior supports entropy-driven dissolution processes and provides quantitative data applicable to crystallization, purification, and formulation development [11].
Bupivacaine hydrochloride exhibits variable hygroscopic behavior significantly influenced by its polymorphic form and environmental conditions. The monohydrate form demonstrates variable water content ranging from 0.71-1.14 mol/mol between 10% and 90% relative humidity (RH) at 25°C [8]. This variability indicates dynamic moisture sorption-desorption equilibria responsive to environmental humidity fluctuations.
Among the characterized polymorphic forms, Form C exhibits the highest hygroscopicity [8], making it particularly susceptible to moisture-induced transformations. Under dry conditions or elevated temperatures, the hydrate readily dehydrates to Form C, establishing a moisture-dependent equilibrium between anhydrous and hydrated states [8]. Critically, all anhydrous forms transform to the hydrate at and above 90% RH at 25°C, representing a threshold humidity for hydrate formation [8].
Environmental stress testing reveals differential stability profiles across storage conditions. Under ambient temperature storage (20-25°C), bupivacaine hydrochloride demonstrates excellent chemical stability for extended periods. Studies conducted over 91 days at 22°C with light exposure and 6°C with light protection show minimal degradation, with both conditions maintaining greater than 95% of initial drug concentration [18]. The compound exhibits particular resilience to photolytic stress, with no significant photo-degradation observed under standard fluorescent lighting conditions [19].
Thermal stress evaluation indicates stability maintenance up to 45°C for 24 hours [20], although prolonged exposure to elevated temperatures may initiate polymorphic transitions. The compound remains chemically stable during standard sterilization procedures, tolerating autoclaving at 121°C for 15 minutes without significant degradation when epinephrine is absent [21] [16].
Oxidative stress represents the primary degradation pathway under extreme conditions. Exposure to 3% hydrogen peroxide results in significant degradation (60-64% loss) [22], while 30% hydrogen peroxide causes near-complete destruction within 48 hours [18]. This oxidative lability necessitates protection from strong oxidizing agents during storage and handling.
The solid-state stability profile supports storage at room temperature (20-25°C) with standard pharmaceutical packaging providing adequate protection from light and moisture [23]. Controlled storage conditions maintain chemical and physical integrity for typical pharmaceutical shelf-life requirements.
Bupivacaine hydrochloride demonstrates distinct pH-dependent stability characteristics with well-defined degradation pathways under various chemical stress conditions. Under acidic conditions (pH ~1.2), the compound exhibits remarkable stability with no detectable degradation after 286 hours of heating [18]. This acid stability reflects the protonated amine's resistance to hydrolytic cleavage and suggests suitability for acidic formulation environments.
Alkaline conditions present moderate degradation risks, with slight degradation observed after 286 hours at pH ~8.1 under thermal stress [18]. The alkaline degradation pathway primarily involves amide bond hydrolysis, resulting in the formation of 2,6-dimethylaniline as the major degradation product [24] [25]. Mass spectrometric analysis identifies this degradation product with a characteristic m/z ratio of 122.1935, corresponding to protonated 2,6-dimethylaniline [24] [25].
Kinetic modeling of the alkaline hydrolysis reaction demonstrates first-order degradation kinetics under forcing conditions. Complete degradation occurs when 10 mg of bupivacaine hydrochloride is heated in 1 M NaOH at 100°C for 4 hours [24]. The reaction mechanism involves nucleophilic attack at the carbonyl carbon of the amide linkage, leading to C-N bond cleavage and formation of the corresponding carboxylic acid and 2,6-dimethylaniline.
Under physiological pH conditions (pH 5-6), bupivacaine hydrochloride maintains excellent stability for extended periods. Studies demonstrate chemical stability exceeding 91 days at room temperature in normal saline solutions, with less than 5% degradation observed [19] [18]. This stability profile supports the compound's suitability for parenteral formulations and clinical applications.
Oxidative degradation represents the most significant stability concern, with hydrogen peroxide exposure resulting in complex degradation pathways. The oxidative process generates multiple degradation products through free radical mechanisms, leading to near-complete drug destruction within 48 hours under forcing conditions [18] [22]. Photolytic stress produces 37% degradation for hydromorphone co-formulations but minimal degradation of bupivacaine itself [22].
Hydrolytic stability in neutral aqueous systems demonstrates first-order kinetics with minimal degradation rates at physiological temperatures. Water hydrolysis studies at 80°C for 2 hours result in less than 3% degradation [26], indicating inherent hydrolytic stability under normal storage conditions.
Acute Toxic;Irritant